2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
描述
2-{[3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic small molecule characterized by a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 2,4-dichlorophenyl group and a phenylacetamide moiety linked via a sulfanyl bridge. Its molecular formula is C₂₃H₂₁Cl₂N₃OS, with an average molecular mass of 474.41 g/mol (estimated based on analogous compounds) . However, direct pharmacological data for this compound remain scarce in the literature.
属性
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3OS/c24-16-10-11-18(19(25)14-16)21-22(28-23(27-21)12-6-1-2-7-13-23)30-15-20(29)26-17-8-4-3-5-9-17/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJDSORKPDVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has a unique spiro structure that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 484.5 g/mol. The presence of the 2,4-dichlorophenyl group and the 1,4-diazaspiro moiety is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.5 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| CAS Number | 899931-67-0 |
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial properties. For instance, studies on related diazaspiro compounds have demonstrated efficacy against various pathogenic fungi and bacteria.
Case Study: Antifungal Activity
A study examined the antifungal activity of polyazole derivatives derived from 2-(2,4-dichlorophenyl) structures against pathogenic fungi. The results showed substantial inhibition against Aspergillus fumigatus and Scedosporium apiospermum, suggesting that similar structural motifs in our compound could confer antifungal properties .
The proposed mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. Compounds that inhibit this pathway often show promise as antifungal agents.
Table 2: Mechanism Insights
| Mechanism | Effect |
|---|---|
| Ergosterol Biosynthesis | Inhibition leading to cell death |
| Phospholipase A2 Activity | Potential modulation of virulence factors |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the therapeutic index of any new compound. Preliminary studies suggest that this compound exhibits low cytotoxicity against human cell lines, indicating a favorable therapeutic window .
Research Findings
- Inhibition Studies : In vitro studies have shown that related compounds can inhibit phospholipase A2-like activity, which is associated with virulence in certain pathogens .
- Survival Rates in Animal Models : In vivo evaluations using murine models have demonstrated improved survival rates when treated with compounds structurally similar to 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide , particularly in systemic infections caused by fungi .
科学研究应用
Pharmacological Applications
The compound exhibits various pharmacological activities that make it a candidate for further research in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide possess anticancer properties. The spirocyclic structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.
Antimicrobial Properties
Research has shown that derivatives of diazaspiro compounds exhibit antimicrobial activity against various pathogens. The presence of the sulfanyl group may contribute to this activity by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a potential candidate for treating inflammatory diseases.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in disease processes, such as phospholipase A2 (PLA2). Inhibition of PLA2 is associated with reduced inflammation and pain, making it a target for anti-inflammatory drugs .
Interaction with Receptors
The structural features of 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide suggest potential interactions with various receptors, including those involved in pain modulation and immune response.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into their therapeutic potential.
相似化合物的比较
Core Scaffold and Substitution Patterns
The target compound’s closest structural analogs include:
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide ():
- Key difference : The spiro ring system (4.5 vs. 4.6) alters ring strain and conformational flexibility.
- Substituent : 3,4-dichlorophenyl vs. 2,4-dichlorophenyl, affecting electronic properties and steric interactions .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
Table 1: Structural and Physicochemical Properties
Pharmacological Potential
- Target Compound: Limited activity data are available. Its structural similarity to benzylpenicillin lateral chains (via acetamide linkage) suggests possible antimicrobial or enzyme-inhibitory properties .
- Analog from : Compounds with spiro[4.5]decane-2,4-dione cores (e.g., compounds 13 and 14 ) exhibit serotonin receptor modulation, implying that the target’s diazaspiro system may interact with CNS targets .
- Pyrazolone Analog () : Demonstrated hydrogen-bonding-driven dimerization, which could enhance stability in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
